molecular formula C20H24FN3O5S B2445565 N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide CAS No. 1091442-10-2

N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide

Cat. No.: B2445565
CAS No.: 1091442-10-2
M. Wt: 437.49
InChI Key: FQDGRNNEDHDRJW-UHFFFAOYSA-N
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Description

N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorinated aromatic ring, and an isobutyramido group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: The reaction of 3-fluoro-4-methoxyaniline with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Alkylation: The sulfonamide intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated sulfonamide with 4-isobutyramidobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The fluorine atom enhances the compound’s binding affinity and stability, while the isobutyramido group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities with the presence of a fluorinated aromatic ring and a sulfonamide group.

    Benzene sulfonamide pyrazole thio-oxadiazole derivatives: These compounds also contain sulfonamide groups and have been studied for their antimicrobial and antitubercular activities.

Uniqueness

N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the isobutyramido group differentiates it from other sulfonamide-containing compounds, potentially leading to unique applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O5S/c1-13(2)19(25)24-15-6-4-14(5-7-15)20(26)22-10-11-23-30(27,28)16-8-9-18(29-3)17(21)12-16/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDGRNNEDHDRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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